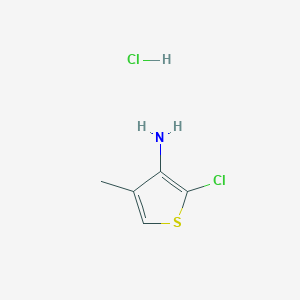![molecular formula C9H17NO B2468880 1-[(2R,5R)-2,5-Dimethylpiperidin-1-yl]ethanone CAS No. 1932041-16-1](/img/structure/B2468880.png)
1-[(2R,5R)-2,5-Dimethylpiperidin-1-yl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2R,5R)-2,5-Dimethylpiperidin-1-yl]ethanone is a chemical compound with the molecular formula C9H17NO It is a derivative of piperidine, a six-membered ring containing one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2R,5R)-2,5-Dimethylpiperidin-1-yl]ethanone typically involves the reaction of 2,5-dimethylpiperidine with ethanoyl chloride under anhydrous conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-[(2R,5R)-2,5-Dimethylpiperidin-1-yl]ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of the corresponding alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethanone group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Amines, thiols
Major Products Formed
Oxidation: N-oxides
Reduction: Corresponding alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
1-[(2R,5R)-2,5-Dimethylpiperidin-1-yl]ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a building block for the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-[(2R,5R)-2,5-Dimethylpiperidin-1-yl]ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, leading to changes in cellular processes and pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
2,5-Dimethylpiperidine: A precursor in the synthesis of 1-[(2R,5R)-2,5-Dimethylpiperidin-1-yl]ethanone.
1-Acetylpiperidine: A structurally similar compound with different substituents on the piperidine ring.
N-Methylpiperidinone: Another piperidine derivative with a different functional group.
Uniqueness
This compound is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties
Propiedades
IUPAC Name |
1-[(2R,5R)-2,5-dimethylpiperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c1-7-4-5-8(2)10(6-7)9(3)11/h7-8H,4-6H2,1-3H3/t7-,8-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYYOPHOHRVUDNK-HTQZYQBOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(N(C1)C(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H](N(C1)C(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Ethyl 2-{4-[(tert-butoxycarbonyl)amino]piperidino}-5-pyrimidinecarboxylate](/img/structure/B2468797.png)



![4-methoxy-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]benzamide](/img/structure/B2468805.png)

![4-(4-ethoxyphenyl)-1-[(4-methylphenyl)methyl]-3-(1H-1,2,3,4-tetrazol-1-yl)azetidin-2-one](/img/structure/B2468808.png)
![2-(((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-isopentylbenzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2468810.png)

![3-{[1-(4-Ethoxy-3-methylbenzenesulfonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole](/img/structure/B2468814.png)

![Ethyl 5-methyl-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate](/img/structure/B2468816.png)
![N-[4-[2-(2-methylanilino)-1,3-thiazol-4-yl]phenyl]benzamide](/img/structure/B2468818.png)
![N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B2468820.png)
